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Compound of Interest

Compound Name: (±)-LY367385

Cat. No.: B1675680 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical structure and a

plausible synthetic route for (±)-LY367385, a racemic compound of the selective mGlu1a

receptor antagonist, LY367385. This document details the key chemical properties, outlines a

step-by-step synthetic pathway based on established organic chemistry principles, and

includes relevant quantitative data and experimental methodologies. Visual diagrams

generated using Graphviz are provided to illustrate the synthetic workflow.

Chemical Structure and Properties
(±)-LY367385, with the systematic IUPAC name (±)-α-Amino-4-carboxy-2-methylbenzeneacetic

acid, is a notable antagonist of the metabotropic glutamate receptor 1α (mGluR1α). Its

chemical and physical properties are summarized in the table below.
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Property Value Reference(s)

IUPAC Name
(±)-α-Amino-4-carboxy-2-

methylbenzeneacetic acid
[1]

CAS Number 198419-90-8 [1][2]

Molecular Formula C₁₀H₁₁NO₄ [1]

Molecular Weight 209.2 g/mol [1]

SMILES
OC(C(C1=C(C=C(C=C1)C(O)=

O)C)N)=O
[1]

Appearance Solid [1]

Purity ≥98% [1]

Proposed Synthesis of (±)-LY367385
A plausible synthetic route for (±)-LY367385 can be conceptualized through a multi-step

process, beginning with the formation of a key intermediate, 2-methylterephthalic acid, followed

by transformations to introduce the α-amino acid moiety. Two potential pathways for the

introduction of the amino group are presented: one via α-bromination followed by amination,

and the other utilizing the Strecker synthesis.

Synthesis of the Key Intermediate: 4-Formyl-3-
methylbenzoic acid
The synthesis commences with the selective oxidation of a commercially available starting

material, such as 2,4-dimethylbenzoic acid, to yield 2-methylterephthalic acid. This intermediate

can then be selectively reduced to the corresponding aldehyde, 4-formyl-3-methylbenzoic acid,

which serves as a crucial precursor for the subsequent amino acid synthesis steps.

Pathway A: α-Bromination and Amination
This pathway involves the conversion of the phenylacetic acid derivative to an α-bromo acid,

which is then displaced by an amino group.
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Intermediate Synthesis

2,4-Dimethylbenzoic acid 2-Methylterephthalic acid
Oxidation

4-(Bromomethyl)benzoic acid
Benzylic Bromination

α-Bromo-4-carboxy-2-methylphenylacetic acid

α-Bromination
(Hell-Volhard-Zelinskii)

(±)-LY367385
Amination

Click to download full resolution via product page

Caption: Proposed synthesis of (±)-LY367385 via α-bromination and amination.

Experimental Protocol for Pathway A (Hypothetical):

Step 1: α-Bromination (Hell-Volhard-Zelinskii Reaction). 4-(Bromomethyl)benzoic acid would

be treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a

radical initiator like benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride) under

reflux to yield the α-bromo derivative.

Step 2: Amination. The resulting α-bromo-4-carboxy-2-methylphenylacetic acid would then

be reacted with an excess of ammonia in a polar solvent to displace the bromide and form

the racemic α-amino acid, (±)-LY367385.

Pathway B: Strecker Synthesis
An alternative and widely used method for α-amino acid synthesis is the Strecker synthesis,

which begins with an aldehyde.

Strecker Synthesis

4-Formyl-3-methylbenzoic acid α-Aminonitrile intermediate
NH₃, KCN

(±)-LY367385
Hydrolysis (H₃O⁺)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b1675680?utm_src=pdf-body-img
https://www.benchchem.com/product/b1675680?utm_src=pdf-body
https://www.benchchem.com/product/b1675680?utm_src=pdf-body
https://www.benchchem.com/product/b1675680?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Proposed synthesis of (±)-LY367385 via the Strecker synthesis.

Experimental Protocol for Pathway B (Hypothetical):

Step 1: Formation of α-Aminonitrile. 4-Formyl-3-methylbenzoic acid would be reacted with

ammonia and potassium cyanide in an aqueous solution. The aldehyde first reacts with

ammonia to form an imine, which is then attacked by the cyanide ion to form the

corresponding α-aminonitrile.

Step 2: Hydrolysis. The α-aminonitrile intermediate would then be hydrolyzed under acidic

conditions (e.g., by heating with aqueous hydrochloric acid) to convert the nitrile group into a

carboxylic acid, yielding (±)-LY367385.

Pharmacological Data
(±)-LY367385 is an antagonist of the metabotropic glutamate receptor 1α (mGluR1α). It

selectively inhibits phosphoinositide (PI) hydrolysis in cells expressing mGluR1α.

Parameter Value Cell Line Assay Reference(s)

IC₅₀ 19 µM

AV-12 cells

expressing

mGluR1α

Phosphoinositide

(PI) hydrolysis
[1]

IC₅₀ >300 µM

AV-12 cells

expressing

mGluR5a

Phosphoinositide

(PI) hydrolysis
[1]

Experimental Protocol: Phosphoinositide (PI) Hydrolysis Assay (General)

A typical phosphoinositide hydrolysis assay to determine the IC₅₀ value would involve the

following steps:

Cell Culture and Labeling: AV-12 cells stably expressing either mGluR1α or mGluR5a are

cultured and labeled with [³H]myo-inositol.

Compound Treatment: The cells are pre-incubated with varying concentrations of (±)-
LY367385.
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Agonist Stimulation: The cells are then stimulated with a suitable mGluR agonist (e.g.,

quisqualate) to induce phosphoinositide hydrolysis.

Extraction and Quantification: The reaction is stopped, and the inositol phosphates are

extracted. The amount of [³H]inositol phosphates is quantified using liquid scintillation

counting.

Data Analysis: The concentration of (±)-LY367385 that inhibits 50% of the agonist-induced PI

hydrolysis (IC₅₀) is calculated by fitting the data to a dose-response curve.

Conclusion
This guide has provided a detailed overview of the chemical structure and plausible synthetic

routes for (±)-LY367385. The proposed synthetic pathways, based on well-established

chemical reactions, offer a framework for its laboratory-scale preparation. The presented

pharmacological data underscores its significance as a selective mGluR1α antagonist, making

it a valuable tool for research in neuroscience and drug development. The detailed

experimental protocols serve as a foundation for researchers aiming to synthesize or evaluate

this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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